2,3-Diethyl-2,3-dihydro-1H-inden-1-one
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Overview
Description
2,3-Diethyl-2,3-dihydro-1H-inden-1-one is an organic compound with a fused ring structure, combining a cyclopentanone and a benzene ring. This compound is part of the indanone family, known for its diverse chemical properties and applications in various fields, including pharmaceuticals and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,3-Diethyl-2,3-dihydro-1H-inden-1-one typically involves cyclization reactions. One common method is the cyclization of electron-rich 2-alkyl-1-ethynylbenzene derivatives, catalyzed by TpRuPPh3(CH3CN)2PF6 in hot toluene . Another approach involves the palladium-catalyzed carbonylative cyclization of unsaturated aryl iodides and dienyl triflates .
Industrial Production Methods: Industrial production methods for this compound often utilize catalytic processes to ensure high yields and purity. Nickel-catalyzed reductive cyclization of enones is one such method, offering high enantiomeric induction and versatility .
Chemical Reactions Analysis
Types of Reactions: 2,3-Diethyl-2,3-dihydro-1H-inden-1-one undergoes various chemical reactions, including:
Oxidation: This reaction can be catalyzed by agents like potassium permanganate or chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Halogenation and alkylation reactions are typical, often using reagents like bromine or alkyl halides.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Bromine in carbon tetrachloride for halogenation.
Major Products: The major products formed from these reactions include various substituted indanones and indenes, depending on the specific reagents and conditions used .
Scientific Research Applications
2,3-Diethyl-2,3-dihydro-1H-inden-1-one has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential antimicrobial properties against various bacteria and fungi.
Medicine: Explored for its anticancer, anti-inflammatory, and antioxidant activities.
Industry: Utilized in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 2,3-Diethyl-2,3-dihydro-1H-inden-1-one involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity is attributed to its ability to disrupt bacterial cell membranes and inhibit essential enzymes . In medicinal applications, it may interact with cellular receptors and signaling pathways to exert its therapeutic effects .
Comparison with Similar Compounds
- 1-Indanone
- 2,3-Dihydro-1H-inden-1-one
- 3,3-Dimethyl-2,3-dihydro-1H-inden-1-one
Uniqueness: 2,3-Diethyl-2,3-dihydro-1H-inden-1-one is unique due to its specific diethyl substitution, which can influence its chemical reactivity and biological activity. This makes it distinct from other indanone derivatives, which may have different substituents and, consequently, different properties .
Properties
CAS No. |
107202-98-2 |
---|---|
Molecular Formula |
C13H16O |
Molecular Weight |
188.26 g/mol |
IUPAC Name |
2,3-diethyl-2,3-dihydroinden-1-one |
InChI |
InChI=1S/C13H16O/c1-3-9-10(4-2)13(14)12-8-6-5-7-11(9)12/h5-10H,3-4H2,1-2H3 |
InChI Key |
NFXZJGQCRWFSJQ-UHFFFAOYSA-N |
Canonical SMILES |
CCC1C(C(=O)C2=CC=CC=C12)CC |
Origin of Product |
United States |
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